4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate
CAS No.:
Cat. No.: VC9910954
Molecular Formula: C22H27NO6
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO6 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | (4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
| Standard InChI | InChI=1S/C22H27NO6/c1-5-7-13-10-16-14-8-6-9-15(14)20(25)28-18(16)11-17(13)27-19(24)12-23-21(26)29-22(2,3)4/h10-11H,5-9,12H2,1-4H3,(H,23,26) |
| Standard InChI Key | FJXMFVPPORUFBS-UHFFFAOYSA-N |
| SMILES | CCCC1=CC2=C(C=C1OC(=O)CNC(=O)OC(C)(C)C)OC(=O)C3=C2CCC3 |
| Canonical SMILES | CCCC1=CC2=C(C=C1OC(=O)CNC(=O)OC(C)(C)C)OC(=O)C3=C2CCC3 |
Introduction
The compound 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic molecule that belongs to a class of compounds known for their potential biological activities. This compound combines structural elements of chromenes and glycine derivatives, which are often used in medicinal chemistry for their therapeutic properties.
Synthesis and Preparation
The synthesis of 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multi-step organic synthesis. The process may start with the formation of the tetrahydrocyclopenta[c]chromene core, followed by the introduction of the propyl and oxo groups. The final step involves the attachment of the N-(tert-butoxycarbonyl)glycinate moiety, which can be achieved through peptide coupling reactions.
Synthesis Steps
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Formation of Tetrahydrocyclopenta[c]chromene Core: This involves the condensation of appropriate starting materials, such as cyclopentanone and a phenol derivative, under acidic conditions.
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Introduction of Propyl Group: Alkylation reactions can be used to introduce the propyl group at the 8-position.
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Introduction of Oxo Group: Oxidation reactions can be employed to introduce the oxo group at the 4-position.
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Attachment of N-(tert-butoxycarbonyl)glycinate Moiety: This step involves coupling the chromene derivative with N-(tert-butoxycarbonyl)glycine using peptide coupling reagents.
Biological Activities
Compounds with similar structures to 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate have been explored for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the N-(tert-butoxycarbonyl)glycinate moiety may enhance the compound's ability to interact with biological targets, potentially improving its therapeutic efficacy.
Potential Applications
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Anti-inflammatory Activity: Chromene derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
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Antioxidant Activity: The antioxidant properties of chromenes can help protect against oxidative stress-related diseases.
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Anticancer Activity: Some chromene derivatives have shown promise in inhibiting cancer cell growth, making them candidates for cancer therapy.
Data on Similar Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| Chromene Derivatives | Anti-inflammatory, Antioxidant | |
| Glycine Derivatives | Neuroprotective Effects |
Future Directions
Future research should focus on synthesizing and characterizing 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate to explore its specific biological activities and potential therapeutic applications.
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